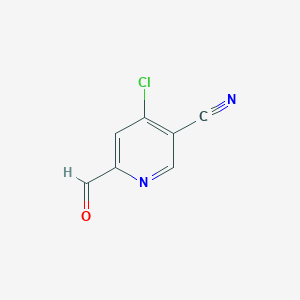

4-Chloro-6-formylnicotinonitrile

Description

Strategic Importance of Nicotinonitrile Cores in Organic Synthesis

Nicotinonitrile cores, which are pyridine (B92270) rings substituted with a cyano group, are of significant strategic importance in organic synthesis. The pyridine ring itself is a key structural component in numerous FDA-approved drugs and regulated agrochemicals. nih.gov It also plays a crucial role in ligands for transition metals, alkaloids, and various organic materials. nih.gov The presence of the nitrile group further enhances the synthetic utility of the pyridine scaffold.

The direct functionalization of pyridine C-H bonds is a straightforward and atom-economical approach, particularly for the late-stage functionalization of complex molecules. nih.gov However, the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom can make direct and selective functionalization challenging. nih.govrsc.org The introduction of a nitrile group can modulate the reactivity of the pyridine ring, influencing the regioselectivity of subsequent transformations.

Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, providing a gateway to a wide range of molecular diversity. nih.gov This versatility makes nicotinonitrile derivatives highly sought-after intermediates in drug discovery and materials science.

Overview of Halogenated and Formylated Nicotinonitriles as Synthetic Intermediates

The introduction of halogen and formyl groups onto the nicotinonitrile framework creates exceptionally versatile synthetic intermediates. Halogenated nicotinonitriles, such as those containing chlorine, serve as excellent precursors for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at specific positions on the pyridine ring. qu.edu.qa The chlorine atom in compounds like 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile can be readily displaced by nucleophiles, enabling the synthesis of a diverse array of derivatives. qu.edu.qa

Formylated nicotinonitriles, on the other hand, possess a reactive aldehyde group that can participate in a plethora of chemical transformations. These include condensation reactions, reductive aminations, and Wittig-type reactions, providing access to a vast chemical space. The combination of a halogen, a formyl group, and a nitrile group on the same pyridine ring, as seen in 4-Chloro-6-formylnicotinonitrile, results in a trifunctionalized building block of immense synthetic potential.

The reactivity of each functional group can often be addressed selectively, allowing for a stepwise and controlled elaboration of the molecular structure. This orthogonal reactivity is a key feature that makes these compounds so valuable to synthetic chemists.

Research Landscape and Emerging Trends in Functionalized Pyridine Chemistry

The field of functionalized pyridine chemistry is dynamic and continually evolving. A major focus of current research is the development of new and more efficient methods for the direct and selective C-H functionalization of the pyridine ring. nih.govrsc.org This includes the use of photocatalysis, transition-metal catalysis, and the development of novel directing groups to control the regioselectivity of these reactions. nih.gov

Another significant trend is the use of N-functionalized pyridinium (B92312) salts as precursors for radical-based C-H functionalization reactions. acs.org This approach offers a powerful tool for the direct introduction of functional groups onto the pyridine scaffold under mild conditions. acs.org

The development of novel synthetic methods for the preparation of polysubstituted and ring-fused pyridines is also an active area of research, driven by the discovery that these motifs often exhibit interesting biological activities. nih.gov The unique electronic properties of pyridine N-oxides are also being increasingly exploited in organic synthesis, where they can act as versatile intermediates. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-1-6(4-11)10-3-5(7)2-9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJXZSFOAKDRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276186 | |

| Record name | 4-Chloro-6-formyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-58-5 | |

| Record name | 4-Chloro-6-formyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-formyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Formylnicotinonitrile and Analogous Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. fiveable.meslideshare.net For 4-Chloro-6-formylnicotinonitrile (T), the key disconnections involve breaking the bonds that form the pyridine (B92270) ring and those attaching the functional groups.

A primary strategy involves functional group interconversion (FGI). fiveable.melkouniv.ac.in The formyl group can be envisioned as arising from the oxidation of a methyl group, and the chloro group can be installed from a precursor like a hydroxypyridine. researchgate.netguidechem.com Therefore, a key disconnection strategy points towards a precursor such as 4-hydroxy-6-methylnicotinonitrile.

The core nicotinonitrile ring itself suggests disconnections corresponding to established pyridine syntheses. lkouniv.ac.inamazonaws.com Breaking the C2-C3 and N1-C6 bonds, for instance, leads back to acyclic precursors suitable for cyclization or multi-component reactions. acs.orgnih.gov This approach simplifies the complex target into manageable fragments that can be assembled using reliable and known chemical reactions. amazonaws.comnumberanalytics.com

Key Disconnection Pathways for this compound:

| Disconnection Type | Bond(s) Disconnected | Precursor(s) | Corresponding Forward Reaction |

| Functional Group Interconversion (FGI) | C-Cl, C-CHO | 4-Hydroxy-6-methylnicotinonitrile | Chlorination, Oxidation |

| C-N / C-C (Ring Formation) | N1-C6, C5-C6, C3-C4 | Acyclic enones, nitriles, ammonia (B1221849) source | Cyclization/Multi-component reactions |

| C-CN (Nitrile Introduction) | C3-CN | 3-unsubstituted pyridine derivative | Cyanation |

Direct and Stepwise Synthesis Approaches to the Pyridine Ring System

The construction of the polysubstituted pyridine ring is the cornerstone of the synthesis. Both multi-component reactions (MCRs) and classical cyclization strategies are employed to build this heterocyclic scaffold.

Multi-Component Reactions for Nicotinonitrile Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer an efficient route to complex molecules like nicotinonitriles. taylorfrancis.comrsc.org These reactions are valued for their atom economy and reduced number of synthetic steps. acs.org

The Hantzsch pyridine synthesis and its variations represent a classic MCR approach. wikipedia.orgthermofisher.com Typically, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonium (B1175870) acetate. wikipedia.org Modifications of this reaction, sometimes using nitrile-containing substrates, can yield nicotinonitrile derivatives directly. taylorfrancis.com Another powerful MCR is the Bohlmann–Rahtz pyridine synthesis, which can produce trisubstituted pyridines from enamines and propargyl aldehydes. nih.gov

Four-component reactions have also been developed, condensing an aldehyde, a ketone, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonia source (like ammonium acetate) to produce highly substituted pyridines and nicotinonitriles. nih.govresearchgate.netacs.org These reactions can often be accelerated using microwave irradiation or nanocatalysts, leading to higher yields and shorter reaction times. rsc.orgacs.orgnih.gov

Examples of Multi-Component Reactions for Pyridine/Nicotinonitrile Synthesis:

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Heat, often with subsequent oxidation (e.g., MnO2, FeCl3) | 1,4-Dihydropyridines, Pyridines |

| Four-Component Nicotinonitrile Synthesis | Aldehyde, Ketone/Acetophenone, Malononitrile, Ammonium Acetate | Reflux in ethanol (B145695) or acetic acid, sometimes with nanocatalysts (e.g., Fe3O4, ZrO2) | Polysubstituted Nicotinonitriles |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Base | 2-Hydroxynicotinonitriles |

Cyclization Reactions Utilizing Precursors for Functionalized Pyridines

Stepwise synthesis involving the cyclization of a pre-formed acyclic precursor is a versatile and common method for constructing functionalized pyridines. acs.orgnih.gov This strategy allows for more control over the substitution pattern. The synthesis often involves creating a 1,5-dicarbonyl compound or an equivalent thereof, which then undergoes cyclization with an ammonia source. nih.gov

The reaction of 1,3-diarylprop-2-en-1-ones (chalcones) with malononitrile in the presence of a base or catalyst can lead to nicotinonitrile derivatives through a sequence of Michael addition followed by cyclization and aromatization. researchgate.net Similarly, various linear precursors can be designed and synthesized to undergo intramolecular condensation to form the pyridine ring. acs.org Recent methods have also utilized radical cyclization of α-aminoalkyl radicals onto double bonds to create substituted piperidines, which can be subsequently aromatized. rsc.org

Introduction of Halogen and Formyl Functionalities

Once the core nicotinonitrile ring is established, or if a suitable precursor is in hand, the chloro and formyl groups are introduced. The electron-deficient nature of the pyridine ring dictates the choice of reagents and conditions for these transformations.

Selective Chlorination Methodologies

The conversion of a hydroxyl group at the 4-position of a pyridine ring to a chloro group is a standard and effective transformation. This is typically achieved by treating a 4-hydroxypyridine (B47283) precursor with a chlorinating agent. google.com Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.netpatsnap.com The reaction often requires heating and may be performed with or without a solvent. patsnap.com

For instance, 4-hydroxypyridines can be treated with a chlorinating agent to yield the corresponding 4-chloropyridines in high yield. researchgate.netgoogle.com This method is widely applicable to various pyridine and quinoline (B57606) systems.

Common Chlorinating Agents for Hydroxypyridines:

| Reagent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Neat or in a high-boiling solvent (e.g., DMF), heated | Very common, effective for converting pyridones/hydroxypyridines to chloropyridines. researchgate.net |

| Phosphorus pentachloride (PCl₅) | Chlorobenzene or other inert solvent, heated | A powerful chlorinating agent. researchgate.net |

| Thionyl chloride (SOCl₂) | Reflux | Often used for converting carboxylic acids to acyl chlorides, but can also chlorinate some heterocyclic systems. |

Formylation Reactions, Including Vilsmeier-Haack Processes

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.com However, it can also be applied to certain activated pyridine systems. The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). researchgate.netrsc.org

The electrophilic Vilsmeier reagent attacks the pyridine ring, and subsequent hydrolysis of the resulting intermediate furnishes the aldehyde (formyl) group. researchgate.netrsc.org While pyridine itself is generally resistant to Vilsmeier-Haack formylation due to its electron-deficient nature, the presence of activating groups on the ring can facilitate the reaction. rsc.orgresearchgate.net In some cases, the Vilsmeier reagent can also act as a chlorinating and formylating agent in one pot, particularly with enolizable ketones, to produce chloronicotinonitriles. ijpcbs.com

Advanced Catalytic Systems in Nicotinonitrile Synthesis

The development of efficient catalytic systems is crucial for the synthesis of complex molecules like this compound. Modern catalysis offers pathways to higher yields, greater selectivity, and more environmentally benign processes.

Application of Heterogeneous Catalysts (e.g., Metal-Organic Frameworks)

Heterogeneous catalysts, particularly Metal-Organic Frameworks (MOFs), have garnered significant interest in the synthesis of nitriles and their precursors. mdpi.comrsc.org MOFs are coordination polymers with a porous structure, which can be tailored for specific catalytic applications. tandfonline.comyoutube.com Their high surface area and tunable porosity allow for the efficient interaction of reactants at the catalytic sites. mdpi.com For instance, MOFs can be designed to facilitate the cyclization reactions that form the pyridine ring of nicotinonitriles. researchgate.netnih.gov The use of MOFs can lead to milder reaction conditions and simpler product isolation compared to traditional homogeneous catalysts. mdpi.com Zirconium-based MOFs, for example, have shown promise in various catalytic applications due to their stability and the presence of open metal sites that can act as Lewis acid catalysts. youtube.com

One notable application of heterogeneous catalysts is in the synthesis of dihydropyridines, which can be precursors to nicotinonitriles. researchgate.net Catalysts like NiCoSe2 and NiCo2S4 have proven effective and recyclable for up to five cycles with minimal loss of activity. rsc.org

Phase Transfer Catalysis in Halogenation and Nitrile Introduction

Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving immiscible phases, which is often the case in the synthesis of halogenated and cyano-substituted pyridines. youtube.comprinceton.edu PTC facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. youtube.com This is particularly useful for introducing a chloro substituent onto the pyridine ring, a key step in forming this compound. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, but PTC can enhance the reactivity of the halide nucleophile. nih.govyoutube.com

Similarly, the introduction of the nitrile group (cyanation) can be facilitated by PTC. princeton.edu For example, the displacement of a halide with a cyanide salt, such as sodium cyanide, is a common method for synthesizing nitriles. google.com PTC can improve the solubility and reactivity of the cyanide ion in the organic phase, leading to higher yields and milder reaction conditions. princeton.edu Quaternary ammonium salts are commonly employed as phase transfer catalysts in these reactions. youtube.com

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction conditions is paramount to developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry and are scalable for industrial production.

Green Chemistry Principles: Solvent-Free and Eco-Compatible Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pandawainstitute.com In the synthesis of nicotinonitriles, this often involves minimizing or eliminating the use of hazardous solvents. Solvent-free reactions, where the reactants themselves act as the solvent, are a key aspect of this approach. oiccpress.com These reactions can lead to higher efficiency, easier product separation, and reduced waste. pandawainstitute.com

The use of eco-friendly catalysts is another important principle. For example, the use of reusable heterogeneous catalysts like Novozym® 435 in continuous-flow microreactors has been shown to be a green and efficient method for synthesizing nicotinamide (B372718) derivatives, which are closely related to nicotinonitriles. rsc.org This approach offers significantly shorter reaction times and higher product yields compared to traditional batch processes. rsc.org The use of water as a solvent, where possible, is also a key green chemistry strategy. nih.gov

Process Intensification and Scalability for Industrial Production

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. cetjournal.it This is particularly relevant for the industrial production of compounds like this compound. Shifting from traditional batch reactors to continuous flow reactors or microreactors can offer significant advantages. mdpi.com These systems provide better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product quality. mdpi.com

The scalability of a synthetic route is a critical consideration for industrial applications. The transition from laboratory-scale synthesis to large-scale production requires robust and reproducible processes. nih.gov For example, the industrial production of nicotinic acid, a related compound, often involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis. nih.gov This continuous process achieves high conversion and yield. nih.gov The development of scalable methods for intermediates like this compound is essential for their use in the pharmaceutical and agrochemical industries.

Isolation and Purification Techniques in Complex Nicotinonitrile Synthesis

The isolation and purification of the final product are critical steps in any synthetic sequence. For complex nicotinonitrile derivatives, a combination of techniques is often required to obtain the desired purity.

Following the reaction, the crude product mixture is typically worked up to remove catalysts, unreacted starting materials, and byproducts. This may involve extraction with a suitable solvent, such as benzene, followed by drying and fractional distillation to remove the solvent and isolate the crude product. google.com

For solid products, crystallization is a common and effective purification method. oiccpress.com The choice of solvent is crucial for obtaining high purity crystals. In some cases, a mixture of solvents may be necessary. For instance, recrystallization from ethanol/dioxane has been used for some nicotinonitrile derivatives. nih.gov The purity of the final product is typically confirmed by analytical techniques such as melting point determination, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. oiccpress.com In cases where simple crystallization is insufficient, column chromatography may be employed to separate the desired compound from impurities.

For industrial-scale production, the choice of isolation and purification methods is also influenced by economic and environmental factors. Processes that minimize solvent usage and waste generation are preferred.

Chemical Reactivity and Transformation Chemistry of 4 Chloro 6 Formylnicotinonitrile

Reactivity of the Formyl Group

The aldehyde, or formyl, group in 4-Chloro-6-formylnicotinonitrile is a key site for a variety of chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amines.

Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of the formyl group to a carboxylic acid represents a fundamental transformation, paving the way for the synthesis of various acid derivatives. While specific studies on the selective oxidation of this compound are not extensively documented in publicly available literature, the general principles of aldehyde oxidation can be applied. Typical oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) are commonly employed for such conversions. The resulting 4-chloro-6-carboxynicotinonitrile would be a valuable precursor for the synthesis of esters and amides through subsequent esterification or amidation reactions.

Chemoselective Reduction to Alcohol and Amine Derivatives

The chemoselective reduction of the formyl group in the presence of a nitrile and a chloro-substituent is a critical step in elaborating the molecular scaffold. Mild reducing agents are required to prevent the simultaneous reduction of the nitrile group.

Research has shown that the reduction of a related 7-formyl-7-deazapurine derivative can be achieved to furnish the corresponding alcohol. This transformation is typically carried out using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The resulting hydroxymethyl derivative can then be further functionalized.

Furthermore, the formyl group can be converted into an amine through reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction of the imine. For instance, treatment with amino alcohols in the presence of a desiccant, followed by reduction with sodium borohydride, has been successfully employed for similar substrates.

| Precursor | Reagent(s) | Product | Reference |

| 7-formyl-7-deazapurine | Sodium borohydride, Methanol | 7-(hydroxymethyl)-7-deazapurine | beilstein-journals.org |

| 7-formyl-7-deazapurine | Amino alcohol, Desiccant, Sodium borohydride | 7-(aminomethyl)-7-deazapurine derivative | beilstein-journals.org |

Condensation Reactions with Nucleophiles

Reactivity of the Nitrile Functionality

The nitrile group of this compound offers another avenue for chemical diversification, primarily through its reduction to an amine or its participation in addition and cycloaddition reactions.

Reduction of the Nitrile to Amine

The reduction of the nitrile group to a primary amine is a significant transformation that introduces a basic center into the molecule, opening up possibilities for further derivatization.

The reduction of the nitrile in preQ0, a related 7-deazapurine derivative bearing a nitrile group, to the corresponding aminomethyl compound (preQ1) has been a subject of study. This reduction is notoriously challenging due to the low reactivity of the nitrile group in this specific heterocyclic system. However, optimized conditions involving hydrogenation have been developed to achieve this transformation cleanly and efficiently. beilstein-journals.org

| Precursor | Reagent(s) | Product | Reference |

| preQ0 (7-cyano-7-deazaguanine) | H2, Catalyst | preQ1 (7-aminomethyl-7-deazaguanine) | beilstein-journals.org |

Nucleophilic Additions and Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic additions, although it is generally less reactive than a carbonyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form, after hydrolysis, ketones.

More significantly, the nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new heterocyclic rings. While specific cycloaddition reactions involving this compound have not been detailed in the reviewed literature, the general reactivity pattern of nitriles in such reactions is known. For example, [3+2] cycloadditions with azides can yield tetrazoles, and reactions with 1,3-dipoles can provide a variety of five-membered heterocyclic rings. The presence of the electron-withdrawing chloro and formyl groups could potentially activate the nitrile group towards such reactions.

Nucleophilic Aromatic Substitution at the Chlorine Position

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. stackexchange.comyoutube.com In this compound, the chlorine atom is located at the highly activated C4 position, priming it for nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction.

Directed Nucleophilic Displacement of Chlorine with Various Nucleophiles

The activated nature of the C4 position in this compound allows for the facile displacement of the chloride ion by a wide array of nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of diverse functionalities into the pyridine core. The reactions are typically carried out under mild conditions and lead to a series of novel 4-substituted nicotinonitrile derivatives.

The reactivity extends to various classes of nucleophiles:

N-Nucleophiles: Amines (primary and secondary, aliphatic and aromatic), hydrazines, and azides readily react to form the corresponding 4-amino, 4-hydrazino, and 4-azido nicotinonitrile derivatives. Such reactions on similar chloro-substituted heterocycles are well-documented. nih.gov

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more potent alkoxide or phenoxide nucleophiles, can displace the chlorine to yield 4-alkoxy and 4-aryloxy ethers. youtube.com

S-Nucleophiles: Thiols and thiophenols are effective nucleophiles for this transformation, leading to the formation of 4-thioether derivatives. These reactions are often rapid and high-yielding. nih.gov

The following table summarizes the expected outcomes of nucleophilic substitution with representative nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent | Expected Product Structure |

| N-Nucleophile | Primary Amine | R-NH₂ | 4-(Alkylamino)-6-formylnicotinonitrile |

| N-Nucleophile | Secondary Amine | R₂NH | 4-(Dialkylamino)-6-formylnicotinonitrile |

| O-Nucleophile | Alcohol | R-OH / Base | 4-Alkoxy-6-formylnicotinonitrile |

| S-Nucleophile | Thiol | R-SH / Base | 4-(Alkylthio)-6-formylnicotinonitrile |

Influence of Substituents on Chlorine Reactivity

The reactivity of the chlorine atom at the C4 position is significantly enhanced by the cumulative electron-withdrawing effects of the nitrile (-CN) and formyl (-CHO) groups at the C3 and C6 positions, respectively. Both groups are powerful -I (inductive) and -M (mesomeric or resonance) groups.

Their influence is most critical in the stabilization of the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr reaction. The negative charge introduced by the attacking nucleophile can be delocalized from the ring onto the oxygen atom of the formyl group and the nitrogen atom of the nitrile group through resonance. This delocalization spreads the negative charge over more electronegative atoms, thereby stabilizing the intermediate and lowering the activation energy for the reaction. nih.govresearchgate.net This activating effect is a well-established principle in nucleophilic aromatic substitution chemistry. stackexchange.com

Strategic Derivatization for Downstream Synthetic Applications

The multi-faceted reactivity of this compound makes it an exceptionally strategic starting material for the synthesis of more complex molecules. The three functional groups offer orthogonal handles for sequential or one-pot modifications, enabling the construction of diverse molecular scaffolds.

Functionalization for Diverse Chemical Transformations

The initial displacement of the chlorine atom is often the first step in a longer synthetic sequence. The newly introduced functional group at C4 can then be used for further transformations, while the formyl and nitrile groups remain available for subsequent reactions.

Post-Substitution Modification: A 4-amino derivative can undergo acylation or sulfonylation. A 4-thioether can be oxidized to a sulfoxide (B87167) or sulfone, modulating the electronic properties of the ring.

Formyl Group Chemistry: The aldehyde at C6 is a versatile functional group. It can undergo:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form secondary or tertiary amines.

Condensation reactions such as the Knoevenagel, Wittig, or Henry reactions to extend the carbon framework.

Nitrile Group Chemistry: The nitrile at C3 can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the synthetic possibilities.

This ability to introduce a wide variety of substituents at the C4 position, followed by transformations of the formyl and nitrile groups, allows for the generation of large and diverse chemical libraries from a single, readily accessible precursor.

Exploiting Multi-Reactive Sites for Complex Molecular Assembly

The true synthetic power of this compound lies in the ability to orchestrate reactions across its multiple reactive sites. This can be achieved through carefully planned sequential reactions or through elegant multicomponent reactions (MCRs) where several starting materials react in a single step to form a complex product. nih.gov

For instance, a synthetic strategy could involve:

Selective nucleophilic substitution at C4 with a bifunctional nucleophile.

Intramolecular cyclization involving the formyl group at C6 to construct a new fused ring system. An example of such a strategy is seen in the reaction of 4-chloro-3-formylcoumarin with hydroxylamine, which can lead to fused isoxazole (B147169) systems. orientjchem.org

The formyl group and the adjacent nitrile group can also participate in domino reactions. For example, the reaction with a suitable binucleophile could lead to the formation of fused pyrimidine (B1678525) or other heterocyclic rings, a common strategy in heterocyclic synthesis. clockss.org The combination of a highly reactive leaving group (Cl), an electrophilic carbonyl center (CHO), and a versatile nitrile group in a single, electronically activated molecule provides a powerful platform for the efficient assembly of complex and functionally dense heterocyclic compounds.

Application of 4 Chloro 6 Formylnicotinonitrile As a Versatile Building Block in Organic Synthesis

Construction of Novel Heterocyclic Systems

The strategic arrangement of electrophilic and nucleophilic centers within 4-Chloro-6-formylnicotinonitrile provides a powerful platform for the synthesis of various novel heterocyclic systems. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, the formyl group at the 6-position can engage in condensation and cyclization reactions, and the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

The inherent reactivity of this compound allows for its elaboration into a wide range of substituted pyridine (B92270) derivatives. The chloro atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the 4-position. This substitution is a common strategy for creating libraries of compounds with tailored electronic and steric properties. mdpi.com For instance, reaction with primary or secondary amines can yield 4-aminonicotinonitrile (B111998) derivatives, which are themselves valuable intermediates.

The formyl group offers another point for diversification. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as an electrophilic partner in condensation reactions with active methylene (B1212753) compounds or other nucleophiles. These transformations allow for the introduction of a wide range of substituents at the 6-position, further enabling the fine-tuning of the molecule's properties for specific applications.

Table 1: Potential Reactions for the Synthesis of Substituted Pyridine Derivatives from this compound

| Reagent/Condition | Target Functional Group | Resulting Structure |

| R-NH₂ (Amine) | 4-Chloro | 4-(Alkyl/Aryl)amino-6-formylnicotinonitrile |

| R-OH (Alcohol)/Base | 4-Chloro | 4-Alkoxy/Aryloxy-6-formylnicotinonitrile |

| R-SH (Thiol)/Base | 4-Chloro | 4-(Alkyl/Aryl)thio-6-formylnicotinonitrile |

| Knoevenagel Condensation | 6-Formyl | 4-Chloro-6-(substituted-vinyl)nicotinonitrile |

| NaBH₄ (Sodium borohydride) | 6-Formyl | 4-Chloro-6-(hydroxymethyl)nicotinonitrile |

| Oxidizing Agent | 6-Formyl | 4-Chloro-3-cyanopyridine-6-carboxylic acid |

A particularly powerful application of this compound is its use as a precursor for the synthesis of fused polycyclic nitrogen heterocycles. The ortho-positioning of the formyl group and the nitrile or chloro functionalities allows for intramolecular cyclization reactions with bifunctional reagents, leading to the formation of bicyclic and polycyclic systems.

One prominent example is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities. mdpi.comnih.gov The reaction of this compound with hydrazine (B178648) or substituted hydrazines would initially form a hydrazone at the formyl position. Subsequent intramolecular nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the chloro group would lead to cyclization and the formation of the pyrazolo[3,4-b]pyridine ring system. This strategy is a well-established method for constructing this important heterocyclic scaffold. nih.govnih.gov

Similarly, thieno[2,3-b]pyridines can be synthesized from related 2-chloronicotinonitrile precursors. mdpi.comarkat-usa.org By analogy, reaction of this compound with a sulfur-containing nucleophile, such as ethyl thioglycolate, in a Gewald-type reaction could lead to the formation of a thieno[2,3-b]pyridine (B153569) core. The formyl group can participate in the initial condensation, followed by cyclization involving the nitrile group.

Table 2: Potential Synthesis of Fused Heterocycles from this compound

| Reagent | Intermediate | Fused Heterocycle |

| Hydrazine (H₂N-NH₂) | Hydrazone | Pyrazolo[3,4-b]pyridine |

| Ethyl thioglycolate | Thioether | Thieno[2,3-b]pyridine |

| Guanidine | - | Pyrido[2,3-d]pyrimidine |

Role in the Synthesis of Advanced Medicinal Chemistry Scaffolds

The structural motifs accessible from this compound are prevalent in many biologically active molecules. Consequently, this compound serves as an important starting material for the development of advanced medicinal chemistry scaffolds.

The ability to selectively modify the three functional groups of this compound makes it an ideal precursor for more complex research intermediates. researchgate.netmdpi.com For example, the chloro group can be replaced in a Suzuki or other cross-coupling reaction to introduce aryl or heteroaryl groups, a common strategy in drug discovery to explore structure-activity relationships. The formyl group can be converted into various other functionalities, and the nitrile group can be hydrated to an amide or carboxylate, or reduced to an amine, providing further points for diversification. This versatility allows medicinal chemists to rapidly access a range of analogues for biological evaluation.

The concept of fragment-based drug discovery (FBDD) and high-throughput screening relies on the availability of diverse libraries of small molecules. mdpi.com this compound is an excellent starting point for the creation of such libraries. Its core structure can be systematically decorated with a wide variety of substituents at the 4- and 6-positions, as well as modifications of the nitrile group. This allows for the generation of a large number of structurally related compounds, which can then be screened against biological targets to identify initial hits for drug development programs.

Table 3: Hypothetical Diversification of this compound for a Compound Library

| Diversification Point | R¹ (at C4) | R² (at C6) | R³ (from CN) |

| Example Groups | -NH-Aryl, -O-Alkyl, -S-Aryl | -CH=C(CO₂Et)₂, -CH₂OH, -COOH | -C(=O)NH₂, -CH₂NH₂ |

Application in Materials Science Research

While specific applications of this compound in materials science are not extensively documented, the properties of related functionalized cyanopyridines suggest significant potential in this area.

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile and formyl groups, makes this compound and its derivatives interesting candidates for use in organic electronics. For instance, highly conjugated molecules containing cyanopyridine units have been investigated as components of organic light-emitting diodes (OLEDs) due to their electron-transporting and emissive properties. researchgate.netmdpi.comjmaterenvironsci.comirjmets.comrsc.org The ability to tune the electronic properties of this compound through substitution at the chloro and formyl positions could allow for the rational design of materials with specific photophysical characteristics.

Furthermore, the nitrile group is a well-known coordinating ligand in the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The pyridine nitrogen and the nitrile group of this compound or its derivatives could act as coordination sites for metal ions, leading to the formation of novel MOF architectures with potentially interesting properties arising from the additional functionality provided by the formyl group.

Synthesis of Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven extensive research into organic chromophores. A key strategy in the molecular engineering of these materials is the creation of "push-pull" systems, where an electron-donating group (donor) and an electron-accepting group (acceptor) are linked by a π-conjugated bridge. This architecture leads to a large change in dipole moment upon excitation, a prerequisite for high second-order NLO activity.

This compound presents itself as a highly promising, albeit currently underexplored, precursor for the synthesis of such NLO materials. The nicotinonitrile core, functionalized with both a formyl (-CHO) and a cyano (-CN) group, acts as a potent electron-accepting moiety. The chlorine atom at the 4-position is an activated site, susceptible to nucleophilic aromatic substitution. This reactivity allows for the straightforward introduction of a wide array of electron-donating groups, thereby completing the essential push-pull structure.

Based on the known reactivity of similar chloro-substituted heterocyclic compounds, it is anticipated that this compound can react with various nucleophiles, such as anilines, phenols, and thiophenols, to yield a diverse library of NLO chromophores. For instance, reaction with an N,N-disubstituted aniline (B41778) derivative would lead to a classic D-π-A chromophore, where the dialkylamino group is the donor, the substituted pyridine ring is the π-bridge, and the formyl and cyano groups are the acceptors.

The versatility of the formyl group further enhances the potential of this building block. It can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile (B47326) or indanedione derivatives, to extend the π-conjugation and introduce additional or stronger acceptor groups. This modular approach would allow for the fine-tuning of the NLO properties of the resulting chromophores.

While specific experimental data on NLO materials derived directly from this compound is not yet prevalent in published literature, the foundational chemical principles strongly support its potential. The table below illustrates the potential classes of NLO chromophores that could be synthesized from this versatile building block.

| Donor Group (Introduced via Nucleophilic Substitution) | π-Bridge Extension (via Formyl Group Reaction) | Resulting NLO Chromophore Structure | Expected NLO Properties |

| N,N-Dimethylamino | None | 4-(Dimethylamino)-6-formylnicotinonitrile | Moderate second-order NLO response |

| Methoxy | Knoevenagel with malononitrile | 2-((4-methoxy-6-cyanopyridin-2-yl)methylene)malononitrile | Enhanced second-order NLO response |

| Thiophenyl | Knoevenagel with indanedione | 2-((4-(phenylthio)-6-cyanopyridin-2-yl)methylene)indane-1,3-dione | Significant second-order NLO response |

Development of Fluorescent Chemical Probes and Markers

The development of fluorescent probes for the detection of biologically and environmentally important species is a burgeoning field of research. The core design of many such probes involves a fluorophore whose emission properties are modulated by a specific recognition event. Functionalized heterocyclic compounds are frequently employed as the core scaffold for these fluorescent systems due to their often favorable photophysical properties and synthetic accessibility.

This compound is a promising platform for the construction of novel fluorescent probes. The nicotinonitrile moiety itself can serve as a core for a fluorophore, and the reactive chloro and formyl groups provide convenient handles for introducing both the recognition unit and for modulating the electronic properties of the system.

Similar to the synthesis of NLO materials, the chloro group can be displaced by various functional groups that can act as recognition sites or as part of a larger fluorescent system. For example, substitution with an amine-containing moiety could lead to probes for metal ions or pH. The formyl group can be derivatized to install a specific trigger for a sensing event, such as a reaction with a particular analyte that alters the fluorescence output.

One potential application is in the design of "off-on" fluorescent probes. The inherent electron-withdrawing nature of the formyl and cyano groups might quench the fluorescence of a linked fluorophore through photoinduced electron transfer (PeT). A reaction at the formyl group, for instance, could disrupt this quenching pathway, leading to a significant increase in fluorescence intensity.

Furthermore, the nicotinonitrile scaffold can be elaborated into more complex, highly conjugated systems with tunable emission wavelengths. Condensation reactions at the formyl group can be used to build larger π-systems, pushing the emission into the visible or even near-infrared region, which is advantageous for biological imaging applications.

The following table outlines potential strategies for the development of fluorescent probes based on this compound.

| Recognition Moiety (Introduced via Substitution/Derivatization) | Sensing Mechanism | Target Analyte (Example) | Expected Fluorescence Change |

| Crown ether (at 4-position) | Chelation-enhanced fluorescence (CHEF) | Metal ions (e.g., K⁺) | Increase in fluorescence intensity |

| Hydrazone (from formyl group) | Hydrolysis/analyte-induced cleavage | pH, specific enzymes | "Turn-on" or ratiometric response |

| Boronate ester (from a derivatized precursor) | Reaction with reactive oxygen species | Hydrogen peroxide | Fluorescence enhancement |

While direct experimental validation for these specific applications of this compound is emerging, the fundamental principles of organic and medicinal chemistry strongly suggest its utility as a versatile and valuable building block in the creation of advanced functional materials.

Theoretical and Spectroscopic Investigations of Nicotinonitrile Compounds

Computational Chemistry Studies of Electronic Structure and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular properties where experimental data may be challenging to obtain. ucl.ac.uk For a molecule like 4-Chloro-6-formylnicotinonitrile, computational studies are crucial for predicting its behavior and guiding synthetic efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations can elucidate a variety of molecular properties for this compound, including its geometry, electronic distribution, and reactivity descriptors. By employing functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), the optimized molecular structure can be predicted. nih.gov

For substituted pyridine (B92270) rings, DFT studies have shown that the distribution of electron density is significantly influenced by the nature and position of the substituents. nih.gov In this compound, the electron-withdrawing nature of the chloro, formyl, and cyano groups is expected to have a pronounced effect on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. Furthermore, the electrostatic potential map can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for potential intermolecular interactions. researchgate.net Studies on similar substituted phthalocyanines have demonstrated that substituent positions significantly affect molecular structure and spectroscopic properties. researchgate.net

Table 1: Predicted Molecular Properties of Nicotinonitrile Derivatives from DFT Studies

| Property | Predicted Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energies. |

| Dipole Moment | Reflects the overall polarity of the molecule, influenced by electronegative substituents. |

| Electrostatic Potential | Highlights electron-rich (e.g., nitrile nitrogen) and electron-deficient (e.g., formyl carbon) sites. |

| Bond Lengths & Angles | Provides the optimized geometric structure of the molecule. |

This table is illustrative and based on general principles of DFT applied to similar compounds.

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. rsc.org For a molecule with a rotatable bond, such as the formyl group in this compound, MD simulations can explore the potential energy surface associated with its rotation.

MD simulations on pyridine derivatives have been used to investigate their interactions with biological macromolecules and their behavior in different solvent environments. docbrown.infocdnsciencepub.com These simulations can reveal stable conformations and the energy barriers between them. For this compound, MD simulations could be employed to understand how the formyl group's orientation is influenced by intermolecular interactions in a condensed phase or in a binding site. The stability of different conformers can be assessed by analyzing the trajectory of the simulation and calculating the free energy landscape. This information is valuable for predicting the molecule's shape and how it might interact with other molecules, which is particularly important in materials science and drug design. wikipedia.org

Advanced Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques are fundamental to the verification of chemical structures synthesized in the laboratory. For a novel compound like this compound, a combination of NMR, MS, and IR spectroscopy would be essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be deduced.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. There would likely be two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The proton of the formyl group would also appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group.

In the ¹³C NMR spectrum, distinct signals would be observed for each of the unique carbon atoms in the molecule. The carbon of the nitrile group would appear in the 115-125 ppm range, while the formyl carbon would be highly deshielded, appearing around 190 ppm. The carbons of the pyridine ring would have chemical shifts influenced by the attached substituents. The carbon attached to the chlorine atom would be expected to be in the 150-160 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H (ring) | 7.5 - 8.5 | - | s |

| H (ring) | 8.5 - 9.5 | - | s |

| H (formyl) | 9.0 - 10.0 | - | s |

| C (nitrile) | - | 115 - 125 | s |

| C (ring) | - | 120 - 150 | d |

| C-Cl | - | 150 - 160 | s |

| C (formyl) | - | ~190 | d |

This table provides estimated chemical shift ranges based on typical values for similar functional groups and substituted pyridines. 's' denotes a singlet and 'd' denotes a doublet in a proton-coupled spectrum. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₃ClN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would be expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of the formyl group (CHO), the chlorine atom (Cl), or the nitrile group (CN). The stability of the resulting fragments can help to piece together the structure of the parent molecule. For instance, the loss of the formyl group as a radical would lead to a significant fragment peak.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | Mass Loss | Expected m/z |

| [M-CHO]⁺ | 29 | M-29 |

| [M-Cl]⁺ | 35/37 | M-35/37 |

| [M-CN]⁺ | 26 | M-26 |

M represents the molecular weight of the parent compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency. researchgate.net

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. A strong, sharp absorption band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. researchgate.net The carbonyl (C=O) stretching vibration of the formyl group would appear as a strong band in the region of 1680-1700 cm⁻¹. The C-Cl stretch would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. acs.orgacs.org The C-H stretching of the aromatic protons would be seen around 3000-3100 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C≡N (nitrile) | 2220 - 2260 | Strong, Sharp |

| C=O (aldehyde) | 1680 - 1700 | Strong |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Strong |

This table presents expected absorption ranges based on standard IR correlation tables.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 4-Chloro-6-formylnicotinonitrile will likely prioritize the development of more efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Key areas for future investigation include:

Catalytic Approaches: The exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to more atom-economical and selective syntheses. For instance, developing catalytic C-H activation or formylation reactions on a pre-existing chloronicotinonitrile core could streamline the synthesis.

Flow Chemistry: Implementing continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage and waste.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of functionalized pyridines is a burgeoning field. rsc.org Future research could explore the potential of biocatalysts to perform selective oxidation or formylation steps under mild, aqueous conditions, thereby offering a highly sustainable synthetic route. rsc.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Methods | High atom economy, selectivity, reduced waste. | Development of novel transition-metal and organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors. |

| Biocatalysis | Mild reaction conditions, high selectivity, sustainability. rsc.org | Identification and engineering of suitable enzymes. rsc.org |

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The inherent reactivity of the functional groups in this compound provides a fertile ground for exploring novel chemical transformations. The chlorine atom is susceptible to nucleophilic substitution, while the formyl and nitrile groups can undergo a wide array of reactions.

Future research in this area could focus on:

Nucleophilic Substitution Chemistry: While classical nucleophilic substitutions are known, future work could delve into more complex and stereoselective substitutions. researchgate.netmdpi.com The use of novel nucleophiles and the development of asymmetric substitution reactions would be of particular interest. researchgate.netmdpi.com

Cross-Coupling Reactions: The chloro-substituent presents an opportunity for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse functionalities at the 4-position of the pyridine (B92270) ring.

Tandem and Domino Reactions: Designing one-pot reactions where multiple transformations occur sequentially can significantly enhance synthetic efficiency. For example, a reaction sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization could lead to the rapid assembly of complex heterocyclic systems.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel reactivity pathways for this compound, enabling transformations that are not accessible through traditional thermal methods.

Expansion of Application in Diverse Chemical and Materials Science Fields

The functional group handles on this compound make it an attractive building block for the synthesis of a wide range of value-added products. Future research should aim to expand its applications beyond traditional organic synthesis.

Potential areas of application include:

Pharmaceutical and Agrochemical Synthesis: The pyridine core is a common motif in many biologically active compounds. nih.govnih.govnih.gov this compound can serve as a key intermediate for the synthesis of novel drug candidates and agrochemicals. For instance, derivatives could be explored as inhibitors of specific enzymes or as ligands for biological receptors. nih.gov

Materials Science: The nitrile and formyl groups can be utilized for the synthesis of functional polymers and organic materials. For example, the compound could be incorporated into conjugated polymers for applications in organic electronics or used as a precursor for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs).

Functional Dyes and Pigments: The chromophoric nature of the substituted pyridine ring suggests that derivatives of this compound could be developed as novel dyes and pigments with tailored photophysical properties.

| Application Field | Potential Role of this compound | Research Direction |

| Pharmaceuticals | Intermediate for bioactive molecules. nih.govnih.govnih.gov | Synthesis of novel enzyme inhibitors and receptor ligands. nih.gov |

| Agrochemicals | Precursor for new pesticides and herbicides. | Design of compounds with targeted biological activity. |

| Materials Science | Monomer for functional polymers and frameworks. | Development of new materials for electronics and catalysis. |

| Dyes and Pigments | Core structure for novel chromophores. | Synthesis of compounds with specific photophysical properties. |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Emerging Technologies

The future of chemical research lies in the convergence of different scientific disciplines. For this compound, interdisciplinary research will be crucial to unlock its full potential.

Emerging opportunities include:

Computational Chemistry: In silico studies can be employed to predict the reactivity of this compound, design novel synthetic pathways, and screen for potential biological activities of its derivatives. This can significantly accelerate the research and development process.

High-Throughput Screening: The development of high-throughput screening methods would allow for the rapid evaluation of a large library of derivatives of this compound for various applications, such as drug discovery or materials science.

Automated Synthesis: The integration of robotics and artificial intelligence in chemical synthesis can enable the automated and optimized production of this compound and its derivatives, freeing up researchers to focus on more creative and complex tasks.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Chloro-6-formylnicotinonitrile?

Answer:

The synthesis of this compound typically involves multi-step reactions, leveraging functional group transformations. A plausible route includes:

Formylation : Introduce the formyl group at the 6-position of the pyridine ring via Vilsmeier-Haack reaction conditions (e.g., POCl₃/DMF) .

Chlorination : Install the chloro substituent at the 4-position using chlorinating agents like N-chlorosuccinimide (NCS) under controlled conditions .

Cyano Group Retention : Ensure the nitrile group remains intact during synthesis by avoiding strong reducing agents.

Key Validation : Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC (>98%) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons and formyl protons (δ ~9.5–10.0 ppm) .

- ¹³C NMR : Confirm nitrile (δ ~115–120 ppm) and formyl (δ ~190–200 ppm) groups .

- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C=O stretching (~1680 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Data Quality : Cross-reference with computational IR/NMR predictions using density functional theory (DFT) .

Advanced: How can contradictions between computational (DFT) and experimental electronic property data be resolved?

Answer:

Discrepancies often arise from incomplete exchange-correlation functionals in DFT. To mitigate:

Hybrid Functionals : Use B3LYP or M06-2X, which incorporate exact exchange terms to improve accuracy for frontier molecular orbitals .

Basis Set Selection : Employ larger basis sets (e.g., 6-311++G(d,p)) to capture electron correlation effects .

Experimental Benchmarking : Compare computed HOMO-LUMO gaps with UV-Vis spectroscopy and cyclic voltammetry .

Example : Becke’s 1993 hybrid functional reduced average atomization energy errors to 2.4 kcal/mol .

Advanced: What experimental designs are optimal for studying the biological activity of this compound?

Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the formyl group’s role in hydrogen bonding .

- In Vitro Assays :

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) with IC₅₀ determination via MTT assay .

- Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase) .

- SAR Analysis : Compare with analogs (e.g., 6-(4-Aminophenyl) derivatives) to delineate substituent effects .

Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve assay variability and confirm significance (p < 0.05) .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .

Isotopic Labeling : Use ¹⁸O-labeled water to trace formyl group transformations in hydrolysis reactions .

Computational Modeling :

- Transition State Analysis : Locate TS structures using QST2/QST3 methods in Gaussian .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .

Case Study : Lee-Yang-Parr correlation functionals accurately predicted kinetic barriers in analogous nitrile reactions .

Advanced: What strategies address solubility challenges in catalytic applications of this compound?

Answer:

- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 1:4 v/v) to enhance solubility without degrading the nitrile group .

- Derivatization : Convert the formyl group to a hydrazone or oxime to improve hydrophilicity .

- Surfactant Micelles : Employ CTAB or SDS micelles to solubilize the compound in aqueous media .

Validation : Measure solubility via UV-Vis spectroscopy and correlate with Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.